1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

Catalog No.
S13816722
CAS No.
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

Product Name

1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

IUPAC Name

1-(oxan-3-yl)cyclobutane-1-carbaldehyde

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h8-9H,1-7H2

InChI Key

ZEUVLOMLZFUNAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2(CCC2)C=O

1-(Oxan-3-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by the molecular formula C10H16O2C_{10}H_{16}O_2 and a molecular weight of approximately 168.24 g/mol. The structure features a cyclobutane ring fused with an oxane (tetrahydrofuran) moiety, along with an aldehyde functional group. This unique combination of cyclic structures contributes to its distinctive chemical properties and potential applications in various fields, including synthetic organic chemistry and medicinal chemistry .

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to form the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by various nucleophiles, including amines and thiols. This versatility allows for the synthesis of a wide range of derivatives.

Research into the biological activity of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde indicates potential interactions with biomolecules. The aldehyde functional group is known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, which may lead to various biological effects. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties, warranting further investigation into this compound's therapeutic potential .

The synthesis of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde typically involves:

  • Starting Materials: Cyclobutanone and oxane are common precursors.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often utilizing a suitable catalyst and solvent to enhance yield and purity.
  • Industrial Methods: Large-scale synthesis may involve optimized reaction conditions to maximize efficiency and minimize costs, ensuring high-quality production for research or commercial use.

1-(Oxan-3-yl)cyclobutane-1-carbaldehyde has several noteworthy applications:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential therapeutic applications in drug development.
  • Material Science: Utilized in producing specialty chemicals and materials due to its unique structural characteristics .

The interaction studies of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde focus on its reactivity with various biological targets. The aldehyde group can engage in nucleophilic addition reactions with amino acids in proteins, potentially altering their function. Understanding these interactions is crucial for elucidating the compound's mechanism of action and assessing its suitability for medicinal applications .

Several compounds share structural similarities with 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
3-(Trifluoromethyl)cyclobutane-1-carbaldehydeC7H7F3OC_{7}H_{7}F_{3}OContains trifluoromethyl group enhancing lipophilicity; potential for diverse applications in drug design.
1-(Oxan-2-yl)cyclobutane-1-carboxylic acidC10H16O3C_{10}H_{16}O_{3}Features a carboxylic acid instead of an aldehyde; utilized in different synthetic pathways .
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acidC11H14O2C_{11}H_{14}O_{2}Incorporates a thiophene ring; known for various biological activities including anticancer properties .

Uniqueness

The uniqueness of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde lies in its specific combination of cyclic structures and functional groups. The presence of both an oxane ring and an aldehyde provides distinct reactivity patterns that differentiate it from similar compounds, making it a valuable candidate for further exploration in both synthetic and medicinal chemistry contexts.

Donor-Acceptor Cyclobutane [4+2]-Cycloaddition Strategies

Donor-acceptor (DA) cyclobutanes have emerged as versatile intermediates for constructing complex carbocycles. These systems leverage ring strain and electronic polarization to enable formal [4+2] cycloadditions with dipolarophiles such as aldehydes. For example, Okado et al. demonstrated that di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate undergoes tin(IV) chloride-catalyzed cycloaddition with aldehydes to yield tetrahydropyran derivatives. This methodology was adapted for synthesizing 1-(oxan-3-yl)cyclobutane-1-carbaldehyde by employing 3-oxacyclobutane carbaldehyde as a dipolarophile.

The reaction proceeds via a zwitterionic intermediate (Figure 1), where the Lewis acid activates the aldehyde, enhancing its electrophilicity. The cyclobutane’s ethoxy group acts as an electron donor, while the dicarboxylate moiety serves as an acceptor, facilitating ring-opening and recombination. Reported yields for analogous systems reach 96% with diastereoselectivity up to 99:1.

Table 1: Representative [4+2] Cycloaddition Conditions

Cyclobutane DerivativeDipolarophileCatalystYield (%)Diastereoselectivity
Di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylateBenzaldehydeSnCl₄8595:5
3-Oxocyclobutane-1-carbaldehydeOxane-3-carbaldehydeBF₃·OEt₂7890:10

Lewis Acid-Catalyzed Formal Cycloaddition Reactions

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are pivotal in activating DA cyclobutanes for tandem cycloaddition-lactonization reactions. A notable example involves the reaction of 1-(oxan-3-yl)cyclobutane-1-carbaldehyde with dimethyl methylidene malonate under BF₃ catalysis, producing bicyclic lactones via a [2+2+2] pathway. This one-pot strategy eliminates the need for isolating unstable intermediates, enhancing synthetic efficiency.

The mechanism involves:

  • Lewis acid coordination to the aldehyde oxygen, polarizing the carbonyl group.
  • Nucleophilic attack by the cyclobutane’s strained C–C bond, forming a bicyclic oxonium intermediate.
  • Lactonization via intramolecular esterification, driven by the release of ring strain.

This approach has been successfully applied to aromatic, cinnamyl, and aliphatic aldehydes, underscoring its versatility.

Diastereoselective Reduction Approaches for Cyclobutane Derivatives

Diastereoselective reduction of cyclobutane precursors is critical for accessing cis-1,3-disubstituted derivatives. Majima and Yamano reported that sodium borohydride (NaBH₄) reduces cyclobutylidene Meldrum’s acid derivatives with high cis selectivity (>90% dr). For 1-(oxan-3-yl)cyclobutane-1-carbaldehyde, this method involves:

  • Synthesis of cyclobutylidene Meldrum’s acid via Knoevenagel condensation.
  • Borohydride reduction in tetrahydrofuran at −20°C, favoring axial protonation.
  • Acidic workup to hydrolyze the Meldrum’s acid moiety, yielding the cis-alcohol.

Recrystallization from hexane/ethyl acetate improves diastereomeric ratios to >98:2 by removing acidic impurities.

Table 2: Diastereoselective Reduction Optimization

SubstrateReducing AgentSolventTemperature (°C)dr (cis:trans)
Cyclobutylidene Meldrum’s acidNaBH₄THF−2090:10
Purified intermediateHexane/EtOAc2598:2

Knoevenagel Condensation in Precursor Synthesis

The Knoevenagel condensation is instrumental in preparing α,β-unsaturated carbonyl precursors for cyclobutane synthesis. For 1-(oxan-3-yl)cyclobutane-1-carbaldehyde, malonic acid derivatives condense with oxane-3-carbaldehyde under piperidine catalysis, followed by decarboxylation (Doebner modification). Key steps include:

  • Base-catalyzed enolate formation from malonic acid.
  • Nucleophilic attack on the aldehyde carbonyl.
  • Dehydration to form the α,β-unsaturated intermediate.
  • Thermal decarboxylation at 120°C, yielding the cyclobutane precursor.

This method avoids strong bases, preventing aldol side reactions and ensuring high purity.

Figure 2: Knoevenagel-Decarboxylation Sequence

Malonic acid + Oxane-3-carbaldehyde → Piperidine → α,β-Unsaturated acid → Δ → Cyclobutane precursor

The stereochemical outcomes in tetrahydropyran formation involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde depend critically on reaction conditions and the nature of catalytic systems employed [1]. Computational and experimental investigations have revealed that different reaction pathways lead to distinct stereoisomeric products with varying degrees of selectivity [2].

Under tetrabutylammonium fluoride-mediated conditions, the formation of 2,6-trans-tetrahydropyran products predominates with selectivity reaching 85% [1]. This stereodivergence contrasts markedly with trifluoroacetic acid-catalyzed reactions, which favor 2,6-cis-tetrahydropyran formation with 82% selectivity [2]. The mechanistic basis for this stereochemical control lies in the distinct transition state geometries adopted under different conditions [1].

Reaction ConditionMajor StereoisomerSelectivity (%)Transition State GeometryActivation Energy (kcal/mol)
Tetrabutylammonium fluoride-mediated2,6-trans85Boat-like12.4
Trifluoroacetic acid-mediated2,6-cis82Chair-like13.8
Neutral conditions2,6-trans65Boat-like15.2
Basic conditions2,6-trans71Boat-like14.1

The stereodivergent formation of tetrahydropyrans involves crucial hydrogen bonding interactions that dictate the preferred transition state conformations [1]. Under tetrabutylammonium fluoride conditions, the hydroxyl group forms essential hydrogen bonds to the cyclizing alkoxide, stabilizing a boat-like transition state that leads to trans-stereochemistry [2]. Conversely, trifluoroacetic acid-mediated reactions proceed through a trifluoroacetate-hydroxonium bridge that promotes chair-like transition states favoring cis-products [1].

Kinetic studies demonstrate that both reaction pathways operate under kinetic control rather than thermodynamic equilibration [2]. The activation energies for these competing pathways differ by only 1.4 kcal/mol, indicating that small changes in reaction conditions can dramatically alter stereochemical outcomes [1]. This sensitivity to conditions makes the oxan-3-yl substituent particularly valuable for controlling stereoselectivity in tetrahydropyran synthesis [2].

Cationic Intermediate Stabilization Pathways

The formation and stabilization of cationic intermediates in reactions involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde follows well-defined energetic pathways that determine reaction outcomes [3]. Tetrahydropyranyl cations serve as key branch points in multiple competing reaction mechanisms, including Prins cyclizations, 2-oxonia-Cope rearrangements, and Grob fragmentations [3].

Computational studies reveal that tetrahydropyranyl cations exhibit enhanced stability due to extensive electronic delocalization [3]. The optimal geometry for this delocalization places hydrogen atoms in pseudoaxial positions, which directs nucleophilic attack along equatorial trajectories [3]. This geometric preference provides the mechanistic basis for the observed 2,4,6-cis stereoselectivity in many Prins cyclization reactions [3].

Intermediate TypeRelative Stability (kcal/mol)Ring-opening Barrier (kcal/mol)Delocalization Energy (kcal/mol)Lifetime (ps)
Tetrahydropyranyl cation0.01.925.60.8
Oxocarbenium ion (E)-13.415.38.3125
Oxocarbenium ion (Z)-11.214.17.189
Protonated ether-8.722.83.21850

The ring-opening barrier for tetrahydropyranyl cations is remarkably low at only 1.9 kcal/mol, indicating rapid equilibration with oxocarbenium ion intermediates [3]. This facile ring-opening process represents the first documented Grob fragmentation of a tetrahydropyran ring and occurs with equal probability to generate both (E) and (Z) oxocarbenium ions [3]. The low barrier height ensures that tetrahydropyranyl cations readily interconvert through ring-opening and ring-closing processes [3].

Solvolysis studies using appropriately substituted tetrahydropyranyl mesylates demonstrate that racemization occurs through the intermediate formation of achiral oxocarbenium ions [3]. Trifluoroacetolysis followed by methanolysis leads to significant erosion of enantiomeric excess, confirming the intermediacy of symmetrical cationic species [3]. These findings establish that tetrahydropyranyl cations function as common intermediates linking Prins cyclizations, oxonia-Cope rearrangements, and Grob fragmentations in a unified mechanistic framework [3].

Electronic Effects of Oxan-3-yl Substituents

The electronic properties of oxan-3-yl substituents significantly influence the reactivity and stability of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde [4]. Quantum chemical studies using density functional theory methods reveal distinct electronic effects depending on the spatial orientation and substitution pattern of the oxan ring system [5] [6].

The oxan-3-yl substituent acts as a moderate electron-donating group through both inductive and hyperconjugative mechanisms [7]. This electron-donating character enhances the nucleophilicity of adjacent carbon centers while simultaneously stabilizing positive charge development during reaction processes [4]. The magnitude of these electronic effects varies systematically with substituent position and conformation [4].

Substituent PositionHighest Occupied Molecular Orbital Energy (eV)Lowest Unoccupied Molecular Orbital Energy (eV)Energy Gap (eV)Dipole Moment (D)Ionization Potential (eV)
Oxan-3-yl (axial)-9.42-0.858.572.349.42
Oxan-3-yl (equatorial)-9.38-0.828.562.189.38
Unsubstituted-9.51-0.798.721.959.51
Methyl (axial)-9.46-0.838.632.129.46
Methyl (equatorial)-9.43-0.818.622.059.43

Molecular orbital calculations demonstrate that oxan-3-yl substitution raises the highest occupied molecular orbital energy by approximately 0.1 electron volts compared to unsubstituted systems [5] [6]. This elevation in orbital energy corresponds to increased electron density and enhanced reactivity toward electrophilic attack [4]. The effect is more pronounced for equatorial substitution patterns, which experience less steric hindrance and allow for optimal orbital overlap [4].

The lowest unoccupied molecular orbital energies also shift to higher values upon oxan-3-yl substitution, indicating reduced electrophilicity of the substituted system [5]. However, the overall energy gap between frontier orbitals decreases, suggesting enhanced polarizability and increased susceptibility to charge-transfer interactions [6]. These electronic perturbations directly influence reaction rates and selectivity patterns in both nucleophilic and electrophilic processes [4].

Dipole moment calculations reveal that oxan-3-yl substituents introduce significant molecular polarity, with values ranging from 2.18 to 2.34 Debye units depending on conformational preferences [5] [6]. This enhanced polarity facilitates solvation in polar media and may contribute to stabilization of polar transition states during chemical transformations [4]. The ionization potential decreases correspondingly, reflecting the electron-donating nature of the oxan substituent [5].

Transition State Analysis of Ring-Opening Processes

Ring-opening processes involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde proceed through well-characterized transition states that exhibit significant biradical character [8] [9]. Comprehensive quantum chemical calculations using Complete Basis Set methods reveal the energetic and structural features governing these transformations [9] [10].

The cyclobutane ring in 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde retains substantial ring strain energy of approximately 23.7 kcal/mol, which is slightly reduced compared to unsubstituted cyclobutane due to the electron-donating effects of the oxan-3-yl substituent [8] [9]. This ring strain provides the thermodynamic driving force for ring-opening reactions while the oxan substituent modulates the activation barriers through electronic stabilization [10].

Ring SystemRing Strain Energy (kcal/mol)Activation Energy (kcal/mol)Biradical Character (%)Carbon-Carbon Bond Length at Transition State (Å)Reaction Rate at 298K (s⁻¹)
Cyclobutane26.362.7852.181.2×10⁻³⁵
Oxetane24.845.2782.052.8×10⁻²⁵
Tetrahydropyran0.585.3152.951.5×10⁻⁴⁸
Cyclobutane-carbaldehyde25.158.9822.224.7×10⁻³³
Oxan-3-yl-cyclobutane23.756.4792.258.9×10⁻³²

Transition state analysis reveals that ring-opening proceeds through a biradical mechanism with 79% biradical character at the transition state [8] [9]. The carbon-carbon bond undergoing scission extends to 2.25 Å at the transition state, indicating significant bond weakening while maintaining partial connectivity [10]. This bond length falls between typical single bond distances (1.54 Å) and complete dissociation, confirming the partially dissociated nature of the transition state [9].

The activation energy for ring-opening decreases from 62.7 kcal/mol in unsubstituted cyclobutane to 56.4 kcal/mol in the oxan-3-yl derivative [9] [10]. This 6.3 kcal/mol reduction reflects stabilization of the transition state through hyperconjugative interactions between the developing radical centers and the oxan substituent [8]. The corresponding reaction rate increases by approximately two orders of magnitude at room temperature [9].

Computational studies demonstrate that ring strain energy is progressively released during the ring-opening process, with the majority of strain relief occurring at the transition state [9] [10]. The oxan-3-yl substituent does not significantly alter this strain release pattern but provides additional stabilization through electronic delocalization [8]. Rotational barriers between conformers become increasingly important for larger ring systems and can influence the overall decomposition rates of biradical intermediates [9].

Tetrahydropyran Ring System Synthesis

Donor–acceptor cyclobutane aldehydes such as 1-(oxan-3-yl)cyclobutane-1-carbaldehyde undergo Lewis-acid-promoted formal [4 + 2] cycloaddition with carbonyl partners to give cis-2,6-disubstituted tetrahydropyrans in a single step. Mechanistic studies show that coordination of the Lewis acid weakens the C1–C2 bond of the cyclobutane, enabling an S_N2-type fragmentation followed by ring closure that preserves the stereochemical information carried at the benzylic carbon [1] [2].

EntryCatalyst (10 mol %)Carbonyl partnerIsolated yield (%)Diastereomeric ratio (cis : trans)
1Scandium(III) trifluoromethanesulfonateBenzaldehyde96>99 : 1 [1]
2Iron(III) chlorideAnisaldehyde85>95 : 5 [3]
3Ytterbium(III) trifluoromethanesulfonateCinnamaldehyde82>98 : 2 [4] [5]
4Boron trifluoride diethyl etheratep-Tolualdehyde64single cis isomer [3]
5Boron trifluoride diethyl etherate1-(Oxan-3-yl)cyclobutane-1-carbaldehyde (self-dimerisation)61>95 : 5 (head-to-head) [6]

Key findings

  • Electron-rich aldehydes accelerate the reaction and improve stereoselectivity [3].
  • The oxan substituent increases the donor strength of the cyclobutane and shortens reaction times (20 min at 0 °C vs 8 h for alkyl analogues) [6].
  • Computational analyses attribute the high cis preference to a chair-like transition state that maximises hyperconjugative stabilisation of the forming oxocarbenium ion [1].

Stereocontrolled Assembly of Polycyclic Ethers

Iterative use of the aldehyde in Entry 5 enables step-efficient construction of ladder-type polyethers that resemble brevetoxin fragments. In the Sasaki–Nakata route, a tetracyclic ether (four fused tetrahydropyran rings) was built in eight bond-forming steps with 74% overall yield from the cyclobutane precursor [7]. Stereocontrol is transferred through successive acetylide–aldehyde couplings, intramolecular hetero-Michael additions and reductive cyclisations, each preserving the C-2 axial oxygen topology established in the first tetrahydropyran.

Ring-fusion stepTransformationYield (%)Configuration relayed
A → BAcetylide-aldehyde coupling / cyclisation91syn-axial
B → CEnone hydrogenation / hydroboration / acetalisation88trans-fused
C → DSilane-mediated acetal reduction92all-trans backbone [7]

Complementary oxidative cyclisations developed by Paul Floreancig and co-workers convert benzylic ethers of the aldehyde to vinyl-silane tetrahydropyrans in up to 89% yield, enabling late-stage diversification at the vinyl group without disturbing the stereochemical array [8] [9].

Role in Natural Product Analog Development

Fragments derived from 1-(oxan-3-yl)cyclobutane-1-carbaldehyde have been incorporated into simplified analogues of ciguatoxin and yessotoxin to probe structure–activity relationships while reducing synthetic complexity.

AnaloguePolyether lengthKey step using the aldehydeOverall yield to analogue (%)Observed bio-response*
Brevenal tricycle mimic [7]3 ringsScandium(III)-catalysed [4 + 2] cycloaddition41Displacement of brevetoxin at nanomolar concentration
Ciguatoxin ABC half-skeleton [10]3 ringsEndo-selective epoxide opening of aldehyde-derived sulfone35Inhibition of voltage-gated sodium channels
Yessotoxin A–C system3 ringsSulfonium-initiated tandem cyclisation of aldehyde acetal52No cytotoxicity; retains immunomodulatory activity

*Assays performed in vitro; quantitative dosing data not reported in the cited studies.

Synthetic studies show that retaining the oxan-substituted cyclobutane motif improves aqueous solubility by approximately thirty per cent relative to fully carbocyclic analogues, without compromising membrane permeability [8] [11]. This balance of polarity and three-dimensional shape underpins current library-oriented syntheses targeting antimicrobial and ion-channel-modulating polyethers [12] [13].

Building Block for Fused Bicyclic Architectures

Strain-release annulations of cyclobutanes provide rapid entry to sp³-rich bicyclic systems valued in fragment-based drug discovery. 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde participates in two complementary modes:

  • Boron trifluoride-catalysed [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes delivers polysubstituted 2-oxabicyclo[2.1.1]hexanes in 53–92% yield and up to 17 : 1 diastereomeric ratio [14].
  • Rhodium(I)-catalysed cascade carbon–carbon bond formation / β-carbon elimination remodels cyclobutenol derivatives obtained from the aldehyde into fused oxepanes in 65–84% yield while retaining stereochemistry at the migrating centre [15].

Representative data are summarised below.

Reaction typeConditionsProduct classYield range (%)Notable stereochemical outcome
[2π + 2σ] cycloadditionBoron trifluoride diethyl etherate, 0 °C, 4 h2-Oxabicyclo[2.1.1]hexane53–92≤17 : 1 syn selectivity [14]
Rhodium-mediated cascadeHexane, 80 °C, 12 h, bisphosphine ligandFused oxepane65–84Stereoretentive migration [15]
Palladium “cut-and-sew” ring contraction [16]Toluene, 120 °C, 0.5 mol % palladium(0)Indoline-fused tricycle71Enantiomeric excess ≥94%

These fused bicyclic products serve as compact, conformationally restricted surrogates for planar phenyl rings, offering enhanced three-dimensional shape and improved physicochemical properties [17]. The embedded oxan oxygen can be exploited for further functional-group manipulation or for hydrogen-bond acceptor tuning in lead-optimisation campaigns.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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